molecular formula C10H16N2 B1369658 1-N-(2-methylpropyl)benzene-1,2-diamine CAS No. 78438-99-0

1-N-(2-methylpropyl)benzene-1,2-diamine

Cat. No.: B1369658
CAS No.: 78438-99-0
M. Wt: 164.25 g/mol
InChI Key: WQTINASITKTOOI-UHFFFAOYSA-N
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Description

1-N-(2-methylpropyl)benzene-1,2-diamine, also known by its IUPAC name N1-isobutyl-1,2-benzenediamine, is an organic compound with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol . This compound is characterized by the presence of an isobutyl group attached to a benzene ring substituted with two amine groups at the 1 and 2 positions.

Preparation Methods

The synthesis of 1-N-(2-methylpropyl)benzene-1,2-diamine typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-N-(2-methylpropyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like alkyl halides. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-N-(2-methylpropyl)benzene-1,2-diamine has several applications in scientific research:

Comparison with Similar Compounds

1-N-(2-methylpropyl)benzene-1,2-diamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.

Properties

IUPAC Name

2-N-(2-methylpropyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8,12H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTINASITKTOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608637
Record name N~1~-(2-Methylpropyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78438-99-0
Record name N~1~-(2-Methylpropyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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